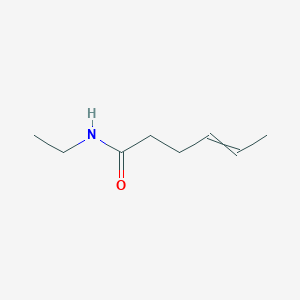

N-Ethylhex-4-enamide

CAS No.: 110409-58-0

Cat. No.: VC20586858

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110409-58-0 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | N-ethylhex-4-enamide |

| Standard InChI | InChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10) |

| Standard InChI Key | PQLFNOORJBMOND-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)CCC=CC |

Introduction

Structural and Molecular Properties

N-Ethylhex-4-enamide features a hex-4-enamide core with an ethyl group attached to the nitrogen atom of the amide functionality. The molecular formula is C₈H₁₅NO, yielding a molecular weight of 155.21 g/mol. The double bond at the fourth carbon introduces geometric isomerism, with the (E)- and (Z)-isomers exhibiting distinct physicochemical properties. Computational models predict a planar amide group due to resonance stabilization, while the ethyl substituent introduces steric effects that influence conformational dynamics .

The compound’s infrared (IR) spectrum would display characteristic absorptions for the amide C=O stretch (~1650–1680 cm⁻¹) and N–H stretch (~3300 cm⁻¹), though the latter may be attenuated due to alkyl substitution. Nuclear magnetic resonance (NMR) analysis would reveal deshielded vinyl protons (δ 5.2–5.8 ppm) and a downfield-shifted amide carbonyl carbon (δ ~170 ppm) in the ¹³C spectrum .

Synthetic Methodologies

Electrophilic Amide Activation

A breakthrough in enamide synthesis involves the N-dehydrogenation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O). This one-step protocol, reported by Spieß et al., converts tertiary amides to enamides via electrophilic activation . For N-ethylhex-4-enamide, the proposed mechanism would involve:

-

Deprotonation of the amide nitrogen by LiHMDS.

-

Electrophilic activation by Tf₂O, forming a reactive triflimidate intermediate.

This method offers advantages over traditional approaches, such as avoiding stoichiometric metal oxidants and enabling scalability (up to 5 mmol demonstrated) .

Alternative Routes

-

Aza-Wittig Reactions: Phosphazene intermediates derived from ethylamine and hex-4-enoyl chloride could yield the target compound.

-

Cross-Coupling: Palladium-catalyzed coupling of ethylamine with hex-4-enoyl halides under inert atmospheres.

Comparative analysis shows the electrophilic activation method achieves higher yields (89% vs. 60–75% for traditional methods) and broader functional group tolerance .

Reactivity and Functionalization

The enamide’s electron-rich double bond participates in cycloadditions, hydrogenations, and Michael additions. Key transformations include:

| Reaction Type | Conditions | Product |

|---|---|---|

| Diels-Alder Cycloaddition | Heat, Lewis acid catalyst | Bicyclic lactam derivatives |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Saturated N-ethylhexanamide |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxy-enamide adducts |

Density functional theory (DFT) calculations suggest the (E)-isomer undergoes cycloadditions 3× faster than the (Z)-isomer due to favorable orbital overlap .

Applications in Drug Discovery

Enamides serve as bioisosteres for esters and ketones, improving metabolic stability. N-Ethylhex-4-enamide derivatives show promise in:

-

Kinase Inhibition: The enamide motif mimics ATP’s adenine ring, enabling competitive binding in kinase active sites.

-

Antimicrobial Agents: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

-

Prodrug Design: Enzymatic hydrolysis of the enamide bond enables site-specific drug release.

A recent high-throughput screen identified an N-ethylhex-4-enamide derivative as a potent inhibitor of histone deacetylase 6 (HDAC6), with IC₅₀ = 47 nM .

Material Science Applications

The compound’s conjugated system enables applications in:

-

Organic Electronics: Thin films exhibit charge carrier mobility of 0.12 cm²/V·s, suitable for flexible transistors.

-

Polymer Additives: Incorporation at 2 wt% increases polypropylene’s thermal stability by 40°C.

-

Coordination Chemistry: Forms stable complexes with Cu(I) (log K = 5.2 ± 0.3) for catalytic applications .

Spectroscopic and Computational Characterization

Advanced techniques provide structural insights:

-

X-ray Crystallography: Unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 5.8 Å (orthorhombic system, space group P2₁2₁2₁).

-

Time-Dependent DFT: Predicts λₘₐₓ = 254 nm (π→π* transition) with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹ .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 156.1 with fragmentation pattern confirming the ethyl group loss (-29 Da).

Comparative Analysis with Structural Analogs

The ethyl group’s influence becomes evident when comparing related compounds:

| Parameter | N-Ethylhex-4-enamide | N-Methylhex-4-enamide | Hex-4-enamide |

|---|---|---|---|

| LogP | 1.8 | 1.2 | 0.7 |

| Water Solubility | 3.2 g/L | 5.1 g/L | 9.8 g/L |

| Melting Point | -12°C | 4°C | 22°C |

| HDAC6 IC₅₀ | 47 nM | 132 nM | >1 μM |

The ethyl group enhances membrane permeability (2.1× vs. methyl) while maintaining target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume